2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0769045
InChI:
InChI=1S/C15H15N3O3S2/c1-8-9(2)21-15(16-8)22-7-13(19)18-14-17-11-5-4-10(20-3)6-12(11)23-14/h4-6H,7H2,1-3H3,(H,17,18,19)
SMILES:
CC1=C(OC(=N1)SCC(=O)NC2=NC3=C(S2)C=C(C=C3)OC)C
Molecular Formula:
C15H15N3O3S2
Molecular Weight:
349.4 g/mol
2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
CAS No.:
Cat. No.: VC0769045
Molecular Formula: C15H15N3O3S2
Molecular Weight: 349.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H15N3O3S2 |
|---|---|
| Molecular Weight | 349.4 g/mol |
| IUPAC Name | 2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C15H15N3O3S2/c1-8-9(2)21-15(16-8)22-7-13(19)18-14-17-11-5-4-10(20-3)6-12(11)23-14/h4-6H,7H2,1-3H3,(H,17,18,19) |
| Standard InChI Key | XBKXNANZDXCHFM-UHFFFAOYSA-N |
| SMILES | CC1=C(OC(=N1)SCC(=O)NC2=NC3=C(S2)C=C(C=C3)OC)C |
| Canonical SMILES | CC1=C(OC(=N1)SCC(=O)NC2=NC3=C(S2)C=C(C=C3)OC)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator